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molecular formula C15H31Br B8428223 2-Bromopentadecane

2-Bromopentadecane

Cat. No. B8428223
M. Wt: 291.31 g/mol
InChI Key: PUXFASYSGVPDLD-UHFFFAOYSA-N
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Patent
US08404627B2

Procedure details

2-Pentadecanol of Example 5 (180 g) and dichloromethane (2500 ml) were added to a 5-litre three-necked flask. The mixture was cooled to 0° C., and carbon tetrabromide (313.6 g) was added and stirred until it dissolved. Triphenylphosphine (351.4 g) was then added dropwise. The resulting mixture was allowed to warm to ambient temperature and left stirring for two days. The reaction mixture was then filtered, and the solvent removed on a rotary evaporator at 56° C. The resulting solid was re-dissolved in heptane and left stirring for two days. It was then filtered through celite under vacuum, and the heptane removed on a rotary evaporator at 78° C. to yield the title compound.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
313.6 g
Type
reactant
Reaction Step Two
Quantity
351.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C(Br)(Br)(Br)[Br:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:18][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:1]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
CC(CCCCCCCCCCCCC)O
Name
Quantity
2500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
313.6 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
351.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for two days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator at 56° C
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was re-dissolved in heptane
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring for two days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
It was then filtered through celite under vacuum
CUSTOM
Type
CUSTOM
Details
the heptane removed on a rotary evaporator at 78° C.

Outcomes

Product
Name
Type
product
Smiles
BrC(C)CCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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